5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one - 529508-54-1

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Catalog Number: EVT-1707103
CAS Number: 529508-54-1
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. It belongs to the class of pyrrolotriazinones, which are characterized by a pyrrole ring fused to a 1,2,4-triazinone ring. This scaffold has gained considerable interest in recent years due to its presence in various bioactive molecules, making it a promising pharmacophore for drug discovery. []

Synthesis Analysis
  • Nucleophile-induced rearrangement of pyrrolooxadiazines: This method involves the reaction of pyrrolo[1,2-d][1,3,4]oxadiazines with a nucleophile, leading to ring expansion and formation of the desired pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones. [, ]
  • Regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles: This approach utilizes 1,2-biscarbamoyl-substituted 1H-pyrroles as starting materials, which undergo intramolecular cyclization in the presence of a suitable reagent to yield 5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones with high regioselectivity. [, ]
Molecular Structure Analysis

The molecular structure of brivanib, (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f] [, , ]triazin-6-yloxy)propan-2-ol, a derivative of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, has been studied in detail. [] Further research on the structural features and their influence on biological activity within this class of compounds is an active area of investigation.

Chemical Reactions Analysis

An illustrative example of a noteworthy chemical reaction involving the pyrrolotriazine scaffold is observed in the metabolism of BMS-690514, a potential anti-cancer agent. [] In this case, a P450-mediated oxidation at a specific carbon atom of the pyrrolotriazine ring triggers a unique rearrangement, transforming the pyrrolotriazine moiety into a hydroxypyridotriazine group, resulting in the formation of metabolite M1. This rearrangement highlights the susceptibility of the pyrrolotriazine core to metabolic transformations, which can have significant implications for the pharmacological activity and pharmacokinetic profiles of drug candidates containing this scaffold.

Mechanism of Action

For example, BMS-599626 is a selective and orally active inhibitor of human epidermal growth factor receptor (HER)1/HER2 kinases. [] It exhibits excellent biochemical potency and kinase selectivity, leading to robust in vivo activity in HER1 and HER2-driven tumor models. This mechanism of action highlights the potential of 5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives as targeted therapies for cancer.

Another example, BMS-540215 (brivanib), acts as a dual inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) kinases. [] By simultaneously targeting these two key angiogenesis regulators, brivanib demonstrates potent antitumor activity in preclinical models, suggesting its potential as a therapeutic strategy for inhibiting tumor angiogenesis and growth.

(R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (Brivanib)

  • Compound Description: Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways. It has shown promising preclinical activity in various cancer models. [ [, ] ]
  • Relevance: This compound shares the core structure of 5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy with the main compound, differing in the substituents attached to the core. [ [, ] ]

(S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate (Brivanib alaninate)

  • Compound Description: Brivanib alaninate is the L-alanine prodrug of Brivanib. It was designed to improve the aqueous solubility and oral bioavailability of Brivanib. [ [, , ] ]
  • Relevance: This compound is a prodrug of Brivanib, which itself is structurally related to 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one through the shared 5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy core structure. [ [, , ] ]

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: BMS-599626 is a potent and selective dual inhibitor of human epidermal growth factor receptor (HER)1/HER2 kinases. This compound exhibited promising in vivo activity in preclinical models of HER1 and HER2-driven tumors. [ [] ]

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It demonstrated significant in vivo activity in preclinical studies. [ [, , ] ]
  • Relevance: This compound features the pyrrolo[2,1-f][1,2,4]triazin-4-amine core structure, closely resembling the main compound but with different substituents. [ [, , ] ]

(R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl 2-aminopropanoate

  • Compound Description: This compound is an ester derivative of Brivanib, synthesized as part of the effort to improve the solubility and bioavailability of the parent compound. [ [] ]
  • Relevance: This compound shares the 5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy core structure with both the main compound and Brivanib. [ [] ]

2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

  • Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. This compound demonstrated significant activity in biochemical assays. [ [] ]
  • Relevance: PB17-026-01 shares the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core structure with the main compound. It differs in the substituents attached to the core and the presence of an additional 3-methyl group. [ [] ]

(3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514)

  • Compound Description: BMS-690514 is an oral oncologic agent under development for the treatment of advanced non-small cell lung cancer and breast cancer. [ [] ]
  • Relevance: This compound contains the pyrrolo[2,1-f][1,2,4]triazin core structure, which is structurally related to 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. [ [] ]

(S)-1-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

  • Compound Description: This compound, featuring the pyrrolo[2,1-f][1,2,4]triazin core, is disclosed as a novel chemical entity with potential applications in drug discovery. [ [, ] ]
  • Relevance: The shared pyrrolo[2,1-f][1,2,4]triazin core highlights its structural relation to 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. [ [, ] ]

1-(4-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine (Avapritinib)

  • Compound Description: Avapritinib is a tyrosine kinase inhibitor investigated for its potential in treating gastrointestinal stromal tumors (GIST). [ [] ]
  • Relevance: This compound also contains the pyrrolo[2,1-f][1,2,4]triazin core, demonstrating its relevance to 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. [ [] ]

Properties

CAS Number

529508-54-1

Product Name

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

IUPAC Name

5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-4H,1H3,(H,8,9,11)

InChI Key

AEDCOWYMDRVJLG-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)NC=NN2C=C1

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.